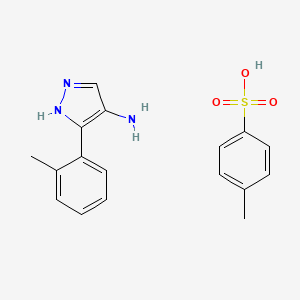

4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate

Beschreibung

4-Amino-5-(o-Tolyl)pyrazol-p-toluolsulfonat ist eine Verbindung, die zur Klasse der Aminopyrazole gehört. Aminopyrazole sind bekannt für ihre vielfältigen Anwendungen in der medizinischen Chemie, insbesondere aufgrund ihres Potenzials als therapeutische Wirkstoffe. Die Verbindung weist einen Pyrazolring auf, der mit einer Aminogruppe und einer o-Tolylgruppe substituiert ist, was sie zu einem wertvollen Gerüst für verschiedene chemische Reaktionen und Anwendungen macht .

Eigenschaften

CAS-Nummer |

91858-02-5 |

|---|---|

Molekularformel |

C17H19N3O3S |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

4-methylbenzenesulfonic acid;5-(2-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H11N3.C7H8O3S/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6H,11H2,1H3,(H,12,13);2-5H,1H3,(H,8,9,10) |

InChI-Schlüssel |

AOSHDQRAXUDBFH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=CC=C1C2=C(C=NN2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-5-(o-Tolyl)pyrazol-p-toluolsulfonat beinhaltet typischerweise die Kondensation von o-Tolylhydrazin mit einem geeigneten Diketon oder Aldehyd. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Essigsäure oder Salzsäure unter Rückflussbedingungen durchgeführt. Das resultierende Pyrazolderivat wird dann mit p-Toluolsulfonsäure behandelt, um das p-Toluolsulfonatsalz zu bilden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer gewünschten Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-5-(o-Tolyl)pyrazol-p-toluolsulfonat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Hydrazinderivate zu bilden.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen wie Halogenierung und Nitrierung unterliegen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Elektrophile Reagenzien: Chlor, Brom, Salpetersäure.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nitroverbindungen, Hydrazinderivate und halogenierte Pyrazole. Diese Produkte können weitere Umwandlungen durchlaufen, um eine Vielzahl von funktionalisierten Pyrazolverbindungen zu ergeben .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Amino-5-(o-Tolyl)pyrazol-p-toluolsulfonat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an die aktiven Zentren von Enzymen binden und so deren Aktivität hemmen und verschiedene biochemische Pfade beeinflussen. So konnte gezeigt werden, dass es Kinasen hemmt, die an der Zellzyklusregulation beteiligt sind, was zu einer Unterdrückung der Proliferation von Krebszellen führt.

Wirkmechanismus

The mechanism of action of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases involved in cell cycle regulation, leading to the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Aminopyrazole wie:

- 4-Amino-3-methyl-1-phenylpyrazol

- 5-Amino-3-(4-chlorphenyl)-1H-pyrazol

- 4-Amino-5-phenylpyrazol

Einzigartigkeit

4-Amino-5-(o-Tolyl)pyrazol-p-toluolsulfonat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der o-Tolylgruppe erhöht ihre Lipophilie, was möglicherweise ihre Fähigkeit verbessert, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren. Darüber hinaus erhöht die p-Toluolsulfonatsalzform ihre Löslichkeit in wässrigen Medien, was ihre Verwendung in verschiedenen biologischen Assays erleichtert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.